molecular formula C9H13N5O B7467012 2-[6-(Dimethylamino)purin-9-yl]ethanol

2-[6-(Dimethylamino)purin-9-yl]ethanol

Cat. No. B7467012
M. Wt: 207.23 g/mol
InChI Key: JBQJSGYNLJHBSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[6-(Dimethylamino)purin-9-yl]ethanol, also known as DMPE, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. DMPE is a purine derivative that contains a dimethylamino group and an ethanol moiety.

Scientific Research Applications

2-[6-(Dimethylamino)purin-9-yl]ethanol has been extensively studied for its potential applications in various fields, including biochemistry, pharmacology, and biotechnology. 2-[6-(Dimethylamino)purin-9-yl]ethanol has been shown to have anti-inflammatory, anti-tumor, and anti-viral properties. It has also been used as a fluorescent probe for studying the structure and function of biological membranes.

Mechanism of Action

2-[6-(Dimethylamino)purin-9-yl]ethanol exerts its biological effects through various mechanisms. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in inflammation. 2-[6-(Dimethylamino)purin-9-yl]ethanol also inhibits the activity of protein kinase C (PKC), an enzyme that is involved in cell signaling and regulation. Additionally, 2-[6-(Dimethylamino)purin-9-yl]ethanol has been shown to inhibit the replication of herpes simplex virus type 1 (HSV-1) and human immunodeficiency virus type 1 (HIV-1).
Biochemical and Physiological Effects
2-[6-(Dimethylamino)purin-9-yl]ethanol has been shown to have various biochemical and physiological effects. It has been shown to reduce the production of prostaglandins, which are involved in inflammation. 2-[6-(Dimethylamino)purin-9-yl]ethanol also inhibits the proliferation of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. Additionally, 2-[6-(Dimethylamino)purin-9-yl]ethanol has been shown to increase the fluidity of biological membranes, which can affect the function of membrane-bound proteins.

Advantages and Limitations for Lab Experiments

2-[6-(Dimethylamino)purin-9-yl]ethanol has several advantages for use in lab experiments. It is stable and easy to handle, and it can be easily synthesized in large quantities. 2-[6-(Dimethylamino)purin-9-yl]ethanol is also a fluorescent probe, which allows for easy detection and visualization in biological systems. However, 2-[6-(Dimethylamino)purin-9-yl]ethanol has some limitations for lab experiments. It is insoluble in water and requires the use of organic solvents for its preparation and use. Additionally, 2-[6-(Dimethylamino)purin-9-yl]ethanol can be toxic at high concentrations, which can limit its use in certain applications.

Future Directions

There are several future directions for research on 2-[6-(Dimethylamino)purin-9-yl]ethanol. One area of interest is the development of 2-[6-(Dimethylamino)purin-9-yl]ethanol-based fluorescent probes for studying the structure and function of biological membranes. Another area of interest is the development of 2-[6-(Dimethylamino)purin-9-yl]ethanol-based drugs for the treatment of inflammatory diseases and cancer. Additionally, further research is needed to fully understand the mechanism of action of 2-[6-(Dimethylamino)purin-9-yl]ethanol and its potential applications in various fields.
Conclusion
In conclusion, 2-[6-(Dimethylamino)purin-9-yl]ethanol is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. 2-[6-(Dimethylamino)purin-9-yl]ethanol can be synthesized through a multi-step process and has been extensively studied for its potential applications in biochemistry, pharmacology, and biotechnology. 2-[6-(Dimethylamino)purin-9-yl]ethanol exerts its biological effects through various mechanisms and has several advantages and limitations for use in lab experiments. There are several future directions for research on 2-[6-(Dimethylamino)purin-9-yl]ethanol, including the development of 2-[6-(Dimethylamino)purin-9-yl]ethanol-based fluorescent probes and drugs.

Synthesis Methods

2-[6-(Dimethylamino)purin-9-yl]ethanol can be synthesized through a multi-step process, starting with the reaction of 6-bromo-9H-purine with dimethylamine to form 6-(dimethylamino)-9H-purine. This intermediate is then reacted with ethylene oxide to yield 2-[6-(Dimethylamino)purin-9-yl]ethanol. The purity of 2-[6-(Dimethylamino)purin-9-yl]ethanol can be increased through recrystallization and column chromatography.

properties

IUPAC Name

2-[6-(dimethylamino)purin-9-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N5O/c1-13(2)8-7-9(11-5-10-8)14(3-4-15)6-12-7/h5-6,15H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBQJSGYNLJHBSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[6-(Dimethylamino)purin-9-yl]ethanol

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